molecular formula C28H22N3O3+ B191737 Lucigenin CAS No. 2315-97-1

Lucigenin

Cat. No.: B191737
CAS No.: 2315-97-1
M. Wt: 448.5 g/mol
InChI Key: IQDVDOOKYWOQSX-UHFFFAOYSA-N
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Description

Lucigenin (N,N-dimethyl-9,9′-biacridinium dinitrate) is a chemiluminescent and fluorescent probe widely used in biochemical and biophysical studies. Structurally, it consists of two acridinium moieties linked by a methylene bridge, with nitrate counterions . Its primary applications include:

  • Anion Transport Studies: this compound’s fluorescence is quenched by anions (e.g., Cl⁻, NO₃⁻), enabling real-time monitoring of transmembrane anion transport in lipid vesicles .
  • Superoxide Detection: It acts as a chemiluminescent probe for reactive oxygen species (ROS), particularly superoxide (O₂⁻), via redox cycling mechanisms .
  • Fluorescence Calibration: Due to its high extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹) and quantum yield (~0.67), it is used for sensitive fluorescence assays .

This compound exhibits dual excitation peaks at 355 nm (UV) and 430 nm (visible), with emission at ~505 nm. This visible excitation reduces scattering artifacts in lipid vesicle studies compared to UV-dependent probes . Its stability in aqueous solutions and cost-effectiveness further enhance its utility .

Preparation Methods

  • Lucigenin can be synthesized through various routes, but one common method involves the reaction of acridine with methyl iodide.
  • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Lucigenin undergoes chemiluminescent reactions, emitting light when it reacts with superoxide anions.
    • Common reagents include superoxide radicals (O2-), which are produced during oxidative processes.
    • The major product formed is the excited-state this compound that emits fluorescence.
  • Scientific Research Applications

      Chemistry: Lucigenin serves as a valuable tool for studying reactive oxygen species (ROS) and oxidative stress.

      Biology: Researchers use this compound to investigate superoxide production in cells and tissues.

      Medicine: It contributes to understanding oxidative damage and potential therapeutic interventions.

      Industry: this compound-based assays are employed in drug discovery and antioxidant research.

  • Mechanism of Action

    • Lucigenin’s mechanism involves its interaction with superoxide anions (O2-).
    • Upon reaction, this compound becomes excited and emits light, allowing researchers to quantify superoxide levels.
  • Comparison with Similar Compounds

    Lucigenin vs. SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium)

    Property This compound SPQ Reference
    Sensitivity to Cl⁻ Stern-Volmer constant (K_SV) = 351 M⁻¹ K_SV = 118 M⁻¹
    Excitation Wavelength 430 nm (visible) reduces scattering 322–350 nm (UV) causes scattering
    Quantum Yield 0.67 Similar (~0.7) but lower intensity due to lower ε
    Stability in Liposomes Enhanced in POPC/cholesterol membranes (7:3 ratio) Leakage observed in pure POPC membranes
    Cost Lower cost Higher cost

    Key Advantage of this compound : Superior sensitivity to Cl⁻ and visible excitation minimize experimental artifacts, making it preferable for vesicle-based anion transport studies .

    This compound vs. Luminol

    Property This compound Luminol Reference
    Mechanism Redox cycling with O₂⁻ → dioxetane intermediates → N-methylacridone emission (515 nm) Oxidation by H₂O₂/OH⁻ → aminophthalate emission (425 nm)
    ROS Specificity Detects O₂⁻ via chemiluminescence Detects H₂O₂ and OH•
    Optimal pH Alkaline (pH > 11) Strongly alkaline (pH ~12)
    Artifacts Redox cycling at >250 µM with NADH Minimal redox cycling

    Key Advantage of this compound : Direct correlation with O₂⁻ production in enzymatic systems (e.g., NADPH oxidase) at low concentrations (1–5 µM) .

    This compound vs. Paraquat

    Property This compound Paraquat Reference
    Function O₂⁻ detection via chemiluminescence Generates O₂⁻ via redox cycling
    Cellular Uptake Passive diffusion Active transport
    Toxicity Low at <50 µM Highly toxic (mitochondrial damage)

    Key Advantage of this compound: Non-toxic probe for O₂⁻ detection, unlike paraquat, which is cytotoxic .

    This compound vs. MitoSOX

    Property This compound MitoSOX Reference
    Specificity Detects cytosolic and membrane O₂⁻ Targets mitochondrial O₂⁻
    Artifacts Redox cycling at high concentrations Minimal artifacts
    Detection Method Chemiluminescence Fluorescence (Ex/Em = 510/580 nm)

    Key Advantage of MitoSOX : Mitochondrial specificity and reduced artifacts, but this compound remains cost-effective for broad O₂⁻ screening .

    Limitations and Mitigations

    • Redox Artifacts : At >250 µM, this compound undergoes NADH-dependent redox cycling, overestimating O₂⁻ levels. Use ≤50 µM to minimize this .
    • Membrane Leakage : In pure POPC vesicles, leakage occurs. Use POPC/cholesterol (7:3) for stability .
    • Salt Compatibility : Incompatible with gluconate or NMDG-based salts due to decomposition .

    Properties

    CAS No.

    2315-97-1

    Molecular Formula

    C28H22N3O3+

    Molecular Weight

    448.5 g/mol

    IUPAC Name

    10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate

    InChI

    InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1

    InChI Key

    IQDVDOOKYWOQSX-UHFFFAOYSA-N

    SMILES

    C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O

    Canonical SMILES

    C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-]

    Key on ui other cas no.

    2315-97-1

    Pictograms

    Oxidizer; Irritant

    Synonyms

    10,10'-dimethyl-9,9'-biacridinium
    bis-N-methylacridinium
    dimethyl biacridinium dinitrate
    Lucigenin

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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